![molecular formula C29H35BrN4O4 B10876922 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10876922.png)
N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide
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Overview
Description
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound featuring a unique structure This compound contains a brominated indole core, a bicyclic azabicyclo[321]octane moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the bromine atom. The azabicyclo[3.2.1]octane moiety is then synthesized and attached to the indole core. Finally, the dimethoxyphenyl group is introduced, and the acetohydrazide moiety is formed through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the indole core can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The indole moiety in this compound may interact with various biological targets involved in cancer cell proliferation and survival pathways. Studies on similar compounds have shown promising results against different cancer cell lines.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, the hydrazide group is known to interact with lipoxygenases, which are crucial in the synthesis of inflammatory mediators.
Neuroprotective Effects
The bicyclic azabicyclo structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural characteristics have been studied for their ability to inhibit β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study published in Pharmaceutical Biology demonstrated that similar indole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a potential pathway for drug development using this compound.
- Anti-inflammatory Activity : Research indicated that hydrazides could effectively inhibit lipoxygenase activity, leading to reduced inflammation markers in vitro.
- Neuroprotective Research : Compounds structurally related to N'-{(3Z)-5-bromo... have shown promise in preclinical models for Alzheimer's disease by reducing amyloid plaque formation.
Mechanism of Action
The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The bromine atom and the bicyclic azabicyclo[3.2.1]octane moiety may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds containing the azabicyclo[3.2.1]octane scaffold, such as tropane alkaloids, share structural similarities with N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide.
Indole Derivatives: Other indole-based compounds, particularly those with halogen substitutions, are structurally related to this compound.
Uniqueness
The uniqueness of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide lies in its combination of structural features, including the brominated indole core, the bicyclic azabicyclo[3.2.1]octane moiety, and the dimethoxyphenyl group. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide represents a complex organic structure with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C28H33BrN4O4 |
Molecular Weight | 569.5 g/mol |
IUPAC Name | N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI Key | ZWRBESMUEVSPBR-UHFFFAOYSA-N |
This compound features an indole moiety combined with a bicyclic azabicyclo group and a methoxyphenoxy aceto hydrazide structure, which is believed to influence its biological activity.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The indole moiety can form π-π interactions with aromatic residues in proteins, while the hydrazide linkage is capable of forming hydrogen bonds with active site residues. These interactions may modulate enzyme activity and affect metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signal transduction pathways that are critical for cellular responses.
Antimicrobial Activity
Research has shown that derivatives of indole compounds often exhibit antimicrobial properties. While specific data on this compound's activity is limited, structural analogs have demonstrated varying degrees of effectiveness against bacterial strains such as Bacillus subtilis and Escherichia coli . For instance:
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
Indole Derivative A | Bacillus subtilis | 25 |
Indole Derivative B | Escherichia coli | 50 |
Anticancer Potential
Indole derivatives are frequently studied for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features of N'-{(3Z)-5-bromo...} suggest it may possess similar properties, potentially acting through pathways involving cell cycle regulation and apoptosis .
Neuroprotective Effects
Some studies indicate that compounds with similar structural motifs may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . This aspect warrants further investigation concerning N'-{(3Z)-5-bromo...}.
Study 1: Antimicrobial Screening
A study conducted on a series of indole derivatives found that certain modifications to the structure significantly enhanced antimicrobial activity against Bacillus subtilis while others showed no effect . This highlights the importance of structural optimization in developing effective antimicrobial agents.
Study 2: Anticancer Activity Assessment
In vitro studies on related indole compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of specific functional groups could enhance anticancer efficacy . Further research into N'-{(3Z)-5-bromo...} could elucidate its potential in cancer therapy.
Properties
Molecular Formula |
C29H35BrN4O4 |
---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H35BrN4O4/c1-28(2)13-20-14-29(3,15-28)16-33(20)17-34-22-8-7-19(30)12-21(22)26(27(34)36)32-31-25(35)11-18-6-9-23(37-4)24(10-18)38-5/h6-10,12,20,36H,11,13-17H2,1-5H3 |
InChI Key |
VDSINSDVMBRZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CC5=CC(=C(C=C5)OC)OC)C)C |
Origin of Product |
United States |
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